molecular formula C16H15ClN2O3 B4521525 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide

3-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide

Cat. No.: B4521525
M. Wt: 318.75 g/mol
InChI Key: ZFNSEYGQPQMCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenoxy group attached to a propanoyl moiety, which is further linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide typically involves the following steps:

    Formation of 2-(2-chlorophenoxy)propanoic acid: This can be achieved by reacting 2-chlorophenol with propanoic acid in the presence of a suitable catalyst.

    Conversion to 2-(2-chlorophenoxy)propanoyl chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acyl chloride is reacted with 3-aminobenzamide under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

3-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(3-chlorophenoxy)propanoyl]amino}benzamide
  • 3-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide
  • 2-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid

Uniqueness

3-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-[2-(2-chlorophenoxy)propanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10(22-14-8-3-2-7-13(14)17)16(21)19-12-6-4-5-11(9-12)15(18)20/h2-10H,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNSEYGQPQMCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)N)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
3-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
3-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
3-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide
Reactant of Route 5
3-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.